

A Comprehensive Overview for Researchers and Drug Development Professionals

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Compound of Interest	
Compound Name:	7-Amino-4-methyl-1,8-naphthyridin-2-ol
Cat. No.:	B183148

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The 1,8-naphthyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.^{[1][2]} This class of compounds has garnered significant attention from researchers due to its versatile synthesis and the diverse pharmacological properties exhibited by its derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.^{[1][2]} This technical guide focuses on a specific derivative, 7-amino-4-methyl-1H-1,8-naphthyridin-2-one, providing a detailed examination of its chemical properties, synthesis, and biological significance for professionals in drug discovery and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is 7-amino-4-methyl-1H-1,8-naphthyridin-2-one.^[3] It is also recognized by synonyms such as **7-Amino-4-methyl-1,8-naphthyridin-2-ol**.^{[3][4]} The fundamental physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Properties

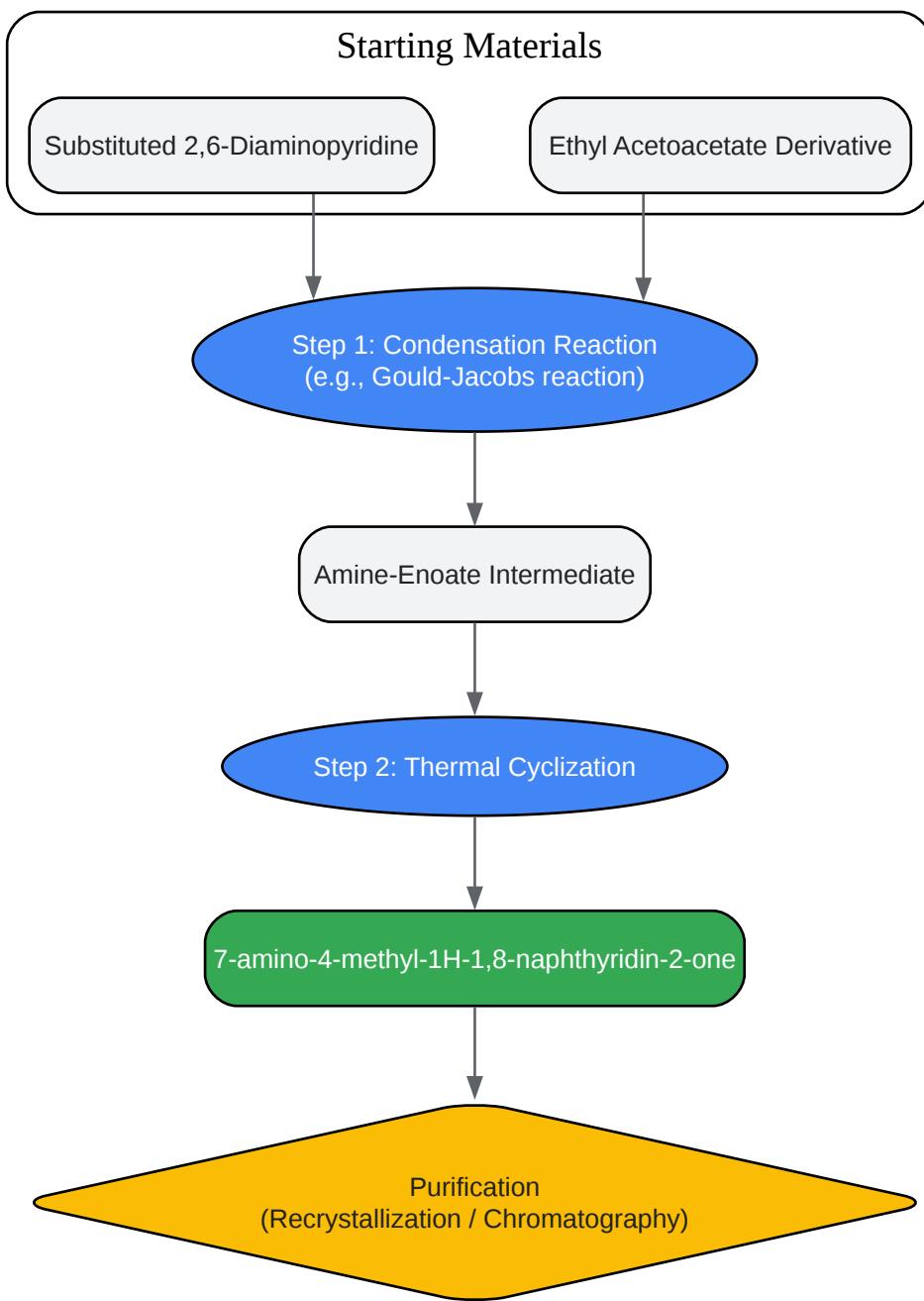
Property	Value	Source
IUPAC Name	7-amino-4-methyl-1H-1,8-naphthyridin-2-one	PubChem[3]
CAS Number	1569-15-9	ChemicalBook[4]
Molecular Formula	C ₉ H ₉ N ₃ O	PubChem[3]
Molecular Weight	175.19 g/mol	PubChem[3]
Melting Point	405 °C (decomposed)	ChemicalBook[4]
Boiling Point (Predicted)	394.9 ± 35.0 °C	ChemicalBook[4]
Density (Predicted)	1.42 ± 0.1 g/cm ³	ChemicalBook[4]
pKa (Predicted)	3.49 ± 0.20	ChemicalBook[4]
XLogP3	0.2	PubChem[3]

Synthesis and Experimental Protocols

The synthesis of 1,8-naphthyridine derivatives can be achieved through various chemical strategies. While a specific, detailed protocol for 7-amino-4-methyl-1H-1,8-naphthyridin-2-one is not extensively documented in the provided results, general synthetic routes for related naphthyridinones offer a foundational methodology. The synthesis often involves the cyclization of substituted aminopyridines with reagents that form the second ring.

General Synthetic Workflow

A common approach involves the condensation of a 2,6-diaminopyridine derivative with a β -keto ester, followed by cyclization. The workflow below illustrates a generalized pathway for synthesizing the 1,8-naphthyridin-2-one core structure.



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Caption: Generalized workflow for the synthesis of the 1,8-naphthyridin-2-one scaffold.

Experimental Protocol: A Representative Synthesis

While a specific protocol for the title compound is not detailed, the synthesis of the closely related 7-amino-1,8-naphthyridin-2(1H)-one has been reported.^[5] The following protocol is a generalized adaptation based on established methods for similar structures.

- Condensation: A substituted 2,6-diaminopyridine is reacted with an equimolar amount of a suitable β -ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate for a CF_3 group, or ethyl acetoacetate for a methyl group) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid). The reaction is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether.
- Cyclization: The mixture is heated to a high temperature (typically 240-260 °C) for a set period to induce intramolecular cyclization. During this step, ethanol and water are removed from the reaction mixture.
- Isolation and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration, washed, and then purified. Purification is commonly achieved by recrystallization from a suitable solvent system (e.g., a mixture of acetonitrile and methanol) or by column chromatography on silica gel.^[5]
- Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Therapeutic Potential

The 1,8-naphthyridine nucleus is a key pharmacophore in numerous clinically significant drugs, most notably the quinolone antibiotics (e.g., Nalidixic acid).^{[6][7]} Derivatives of this scaffold have demonstrated a remarkable range of biological activities.

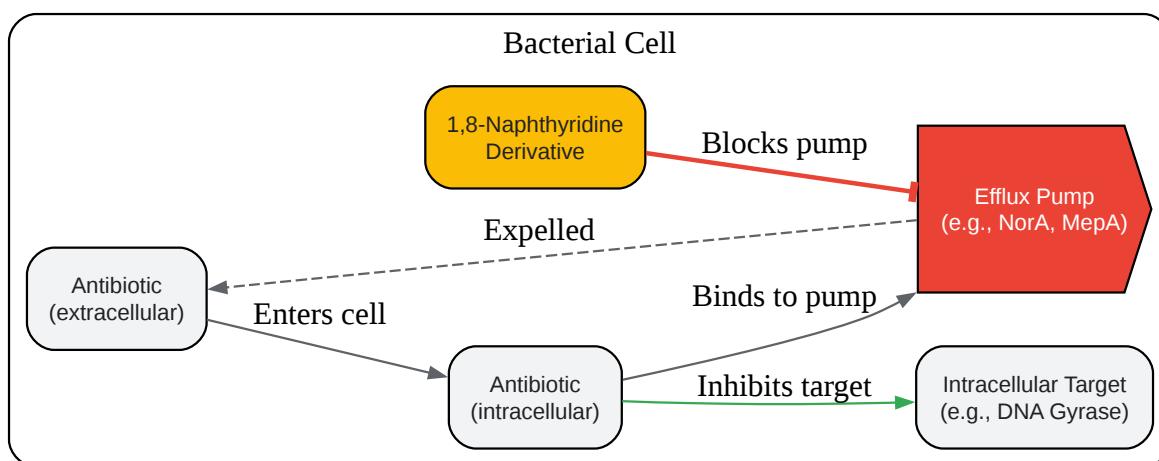
Table 2: Spectrum of Biological Activities for 1,8-Naphthyridine Derivatives

Biological Activity	Description	Key References
Antibacterial	Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. Some act by inhibiting bacterial DNA gyrase, while others can enhance the activity of existing antibiotics by inhibiting efflux pumps.	[1][8]
Anticancer	Certain derivatives exhibit cytotoxic activity against various cancer cell lines. Mechanisms can include the inhibition of protein kinases or induction of apoptosis.	[1][2]
Antiviral	Activity against various viruses, including HIV, has been reported.	[1]
Anti-inflammatory	Some compounds have shown potential as anti-inflammatory agents.	[2]
Neurological Disorders	Applications in neurological conditions such as Alzheimer's disease and depression have been explored.	[2]
Enzyme Inhibition	Recently, a 1,8-naphthyridin-2-one derivative was identified as a potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), a target for cardiovascular and metabolic diseases.	[9]

While specific quantitative bioactivity data for 7-amino-4-methyl-1H-1,8-naphthyridin-2-one is limited in the public domain, it has been noted for its insecticidal properties, having been extracted from the leaves of the *Rhododendron dauricum* tree.^[4]

Potential Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms by which 1,8-naphthyridine derivatives can combat antibiotic resistance is through the inhibition of bacterial efflux pumps. These pumps are transmembrane proteins that actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. By inhibiting these pumps, 1,8-naphthyridine derivatives can restore the effectiveness of conventional antibiotics.



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Caption: Mechanism of enhancing antibiotic activity via efflux pump inhibition.

Conclusion and Future Directions

7-amino-4-methyl-1H-1,8-naphthyridin-2-one belongs to the versatile and pharmacologically significant 1,8-naphthyridine family. Its chemical properties make it an interesting candidate for further investigation and derivatization. While its own biological profile is not yet fully elucidated, the broad spectrum of activities associated with the 1,8-naphthyridin-2-one core—ranging from antibacterial to enzyme inhibition—suggests significant potential.

Future research should focus on:

- Elucidating Bioactivity: Comprehensive screening of 7-amino-4-methyl-1H-1,8-naphthyridin-2-one against a wide range of biological targets to identify its primary mechanisms of action and therapeutic potential.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the structural requirements for optimal activity and selectivity.
- Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.

This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge and outlining the potential of 7-amino-4-methyl-1H-1,8-naphthyridin-2-one as a valuable scaffold in the ongoing quest for novel therapeutics.

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